4-methyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
Description
4-methyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a synthetic benzamide derivative characterized by a tetrahydroisoquinoline scaffold substituted with a phenylsulfonyl group at position 2 and a 4-methylbenzamide moiety at position 5. The phenylsulfonyl and benzamide groups are critical for modulating physicochemical properties and biological activity, as seen in related compounds .
Properties
IUPAC Name |
N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-17-7-9-19(10-8-17)23(26)24-21-12-11-18-13-14-25(16-20(18)15-21)29(27,28)22-5-3-2-4-6-22/h2-12,15H,13-14,16H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVUCCKZCNLTKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide typically involves multiple steps, starting with the preparation of the tetrahydroisoquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring.
Subsequent steps involve the introduction of the phenylsulfonyl group and the benzamide moiety. The phenylsulfonyl group can be introduced via sulfonylation reactions using reagents such as phenylsulfonyl chloride. The final step involves the coupling of the tetrahydroisoquinoline derivative with 4-methylbenzoyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Sulfonylation reagents: Phenylsulfonyl chloride
Coupling reagents: 4-methylbenzoyl chloride
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions could produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of compounds related to 4-methyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide. For instance:
- Study Findings : Compounds with similar structures have shown significant antimicrobial activity against various bacteria and fungi. For example, derivatives exhibited minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml against Mycobacterium smegmatis and Pseudomonas aeruginosa .
Acetylcholinesterase Inhibition
The compound has also been evaluated for its potential as an acetylcholinesterase inhibitor, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer’s disease:
- Research Insights : Compounds that inhibit acetylcholinesterase can help increase acetylcholine levels in the brain, potentially alleviating cognitive decline associated with Alzheimer's .
Anti-Cancer Properties
Emerging studies suggest that derivatives of tetrahydroisoquinoline compounds may possess anticancer properties:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells and inhibit tumor growth through various pathways .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-methyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide involves its interaction with specific molecular targets and pathways. In antibacterial applications, the compound may disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death. In anticancer research, it may interfere with cell proliferation and induce apoptosis through the inhibition of key signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of 4-methyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide and its analogs:
*Estimated based on structural analogs; †Calculated from molecular formula.
Key Structural and Functional Differences:
Substituent Effects on Benzamide: The 4-methyl group in the target compound likely enhances lipophilicity compared to electron-withdrawing groups like trifluoromethyl () or trifluoromethoxy (), which may improve membrane permeability but reduce solubility .
Thiophen-2-ylsulfonyl () introduces heterocyclic character, possibly affecting electronic properties and metabolic stability .
Spectral Characteristics :
- IR spectra of analogs (–7) confirm the presence of C=O (~1660–1682 cm⁻¹) and C=S (~1247–1255 cm⁻¹) stretches, which are critical for verifying synthetic success . The target compound’s spectral profile would align with these observations.
Research Implications and Limitations
- Data Gaps : Physical properties (melting point, solubility) and biological activity data are unavailable for most compounds, limiting direct functional comparisons .
Biological Activity
The compound 4-methyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of This compound can be represented as:
- Molecular Formula: C₁₈H₁₈N₂O₂S
- Molecular Weight: 342.41 g/mol
The structure consists of a tetrahydroisoquinoline core substituted with a phenylsulfonyl group and a methylbenzamide moiety. This unique arrangement contributes to its biological properties.
Antiviral Properties
Recent studies have indicated that derivatives of benzamide compounds exhibit antiviral activity. For instance, N-phenylbenzamide derivatives have been shown to exert broad-spectrum antiviral effects against various viruses such as HIV-1 and HCV by enhancing intracellular levels of APOBEC3G (A3G), an important factor in inhibiting viral replication . Although specific data on the compound is limited, its structural similarities suggest potential antiviral mechanisms.
Anticancer Activity
Compounds derived from tetrahydroisoquinoline have been investigated for their anticancer properties. Research has demonstrated that certain derivatives can inhibit cancer cell proliferation through various mechanisms, including modulation of cell cycle-related proteins and induction of apoptosis in tumor cells . The specific compound may exhibit similar properties due to its structural characteristics.
The precise mechanism by which This compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the sulfonamide group may enhance binding affinity to biological targets or receptors involved in disease pathways.
Study 1: Antiviral Activity
In vitro studies on related benzamide derivatives showed significant inhibition of HBV replication associated with increased levels of A3G . While direct studies on the compound are scarce, this suggests potential for similar antiviral applications.
Study 2: Anticancer Effects
A series of tetrahydroisoquinoline derivatives were evaluated for their cytotoxic effects against various cancer cell lines. Results indicated that these compounds could selectively induce apoptosis in cancer cells while sparing normal cells . The specific compound may share these anticancer properties due to its structural framework.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
